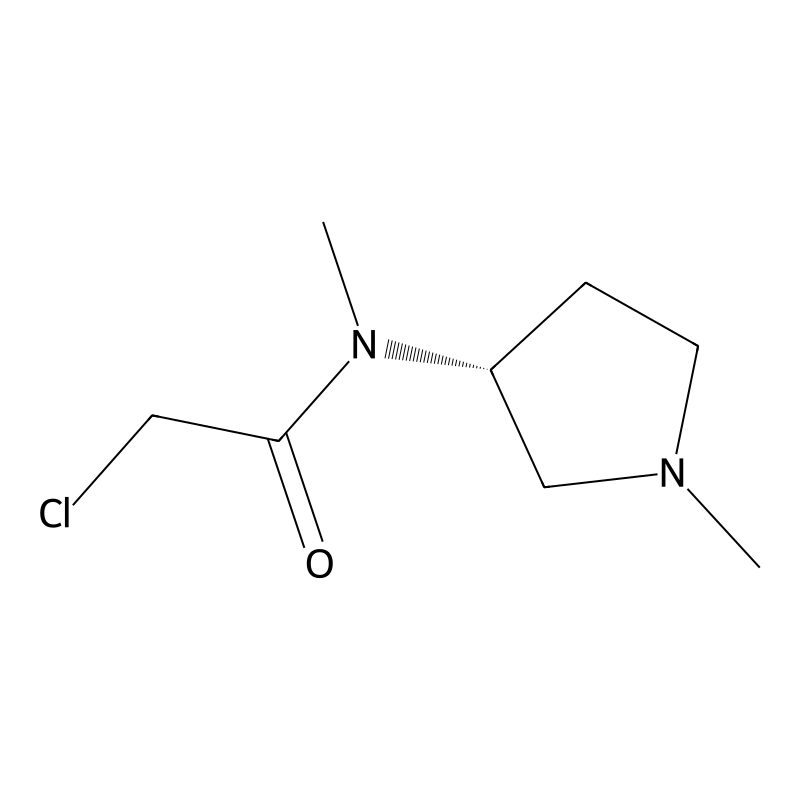

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound characterized by its unique molecular structure, which includes a chloro substituent and an acetamide functional group. Its molecular formula is , with a molar mass of approximately 190.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.

- Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming N-oxides.

- Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrolysis: In the presence of water and an acid or base catalyst, hydrolysis can occur, resulting in corresponding amides and acids.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as an intermediate for more complex molecules.

The synthesis of 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves several methods:

- Reaction with Chloroacetyl Chloride: One common method includes the reaction of 1-methyl-pyrrolidine with chloroacetyl chloride under controlled conditions.

- Use of Solvents and Bases: The reaction is often carried out in solvents such as dichloromethane with bases like triethylamine to facilitate the process.

- Continuous Flow Synthesis: In industrial settings, continuous flow synthesis may be employed for better control over reaction conditions, leading to higher yields and purity of the final product.

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide has several applications across various fields:

- Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

- Scientific Research: Used as an intermediate in the synthesis of more complex molecules and in studies involving enzyme inhibition or receptor binding.

- Industrial

Interaction studies involving 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide often focus on its binding affinity to neurotransmitter receptors. Preliminary docking studies suggest that it may interact effectively with acetylcholine receptors, indicating potential as a therapeutic agent in treating cognitive disorders. Further pharmacokinetic and pharmacodynamic studies are essential to fully understand its interactions and effects on biological systems .

Similar Compounds

Several compounds share structural similarities with 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-Ethyl-N-(1-methylpyrrolidin-3-yl)acetamide | Lacks chloro substituent | Potentially less reactive than its chlorinated analog |

| 2-Chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide | Contains methyl instead of ethyl | May exhibit different receptor binding profiles |

| N-(4-chlorophenyl)-N-(1-methylpyrrolidin-3-yl)acetamide | Incorporates a phenyl group | Potentially enhanced lipophilicity affecting bioavailability |

These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity, highlighting the uniqueness of 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide within this class of molecules.